molecular formula C21H23N3O2S B3304513 N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide CAS No. 921822-40-4

N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide

Cat. No.: B3304513
CAS No.: 921822-40-4
M. Wt: 381.5 g/mol
InChI Key: XTGMGZIZNDZTHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzyl and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution could introduce various functional groups at the benzyl or sulfanyl positions .

Scientific Research Applications

N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. The benzyl and sulfanyl groups may enhance its binding affinity to certain receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. The combination of benzyl, hydroxymethyl, and sulfanyl groups attached to the imidazole ring sets it apart from other similar compounds .

Properties

IUPAC Name

N-benzyl-2-[5-(hydroxymethyl)-2-[(4-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-16-7-9-18(10-8-16)15-27-21-23-12-19(14-25)24(21)13-20(26)22-11-17-5-3-2-4-6-17/h2-10,12,25H,11,13-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGMGZIZNDZTHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Reactant of Route 2
N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Reactant of Route 3
N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Reactant of Route 6
N-benzyl-2-[5-(hydroxymethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.